![molecular formula C17H24N2O2 B2880607 TERT-BUTYL N-[(4-TERT-BUTYLPHENYL)(CYANO)METHYL]CARBAMATE CAS No. 774225-35-3](/img/structure/B2880607.png)
TERT-BUTYL N-[(4-TERT-BUTYLPHENYL)(CYANO)METHYL]CARBAMATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL N-[(4-TERT-BUTYLPHENYL)(CYANO)METHYL]CARBAMATE: is an organic compound with a complex structure that includes a tert-butyl group, a cyano group, and a carbamate group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-[(4-TERT-BUTYLPHENYL)(CYANO)METHYL]CARBAMATE typically involves multiple steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL N-[(4-TERT-BUTYLPHENYL)(CYANO)METHYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form amines or other derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, copper catalysts, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbamate derivatives, while reduction may produce amines.
Scientific Research Applications
TERT-BUTYL N-[(4-TERT-BUTYLPHENYL)(CYANO)METHYL]CARBAMATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-[(4-TERT-BUTYLPHENYL)(CYANO)METHYL]CARBAMATE involves its interaction with specific molecular targets. The cyano group and carbamate group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Tert-butyl (4-ethynylphenyl)carbamate
- Tert-butyl (4-aminobenzyl)carbamate
- 4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid
Uniqueness: TERT-BUTYL N-[(4-TERT-BUTYLPHENYL)(CYANO)METHYL]CARBAMATE is unique due to its combination of a tert-butyl group, a cyano group, and a carbamate group. This combination imparts specific chemical properties that make it valuable in various research applications.
Properties
IUPAC Name |
tert-butyl N-[(4-tert-butylphenyl)-cyanomethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)13-9-7-12(8-10-13)14(11-18)19-15(20)21-17(4,5)6/h7-10,14H,1-6H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRAQTVNXGEHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2880525.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide](/img/structure/B2880526.png)
![Methyl 3-{4-[(benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2880528.png)
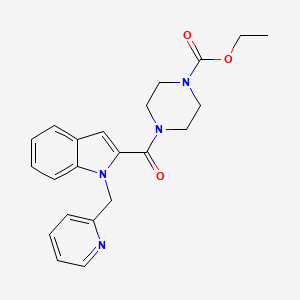
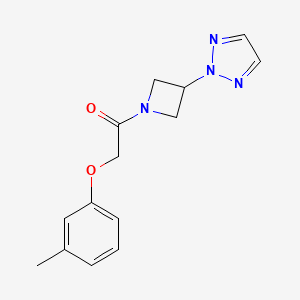
![3-Benzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2880532.png)
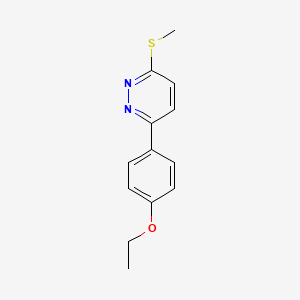
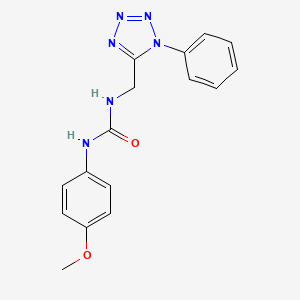
![1-benzyl-N-(3-ethoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880537.png)
![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2880539.png)
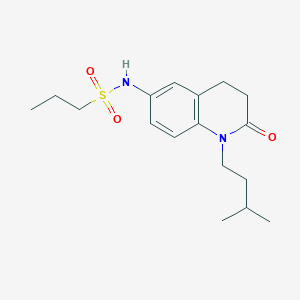
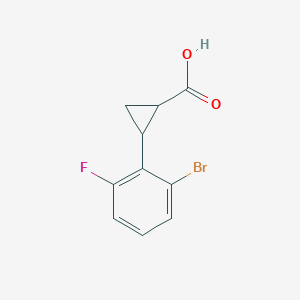
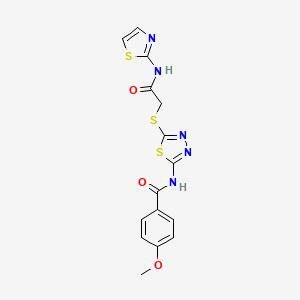
![N-(2,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2880547.png)
